5-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidine
Description
5-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidine is a boron-containing heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core. This bicyclic system is substituted at position 5 with a methyl group and at position 2 with a phenyl ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. The dioxaborolane group is a boronate ester, widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity under catalytic conditions . The compound’s structure is pivotal for applications in medicinal chemistry and materials science, where boronate esters serve as intermediates for biaryl synthesis .
Properties
Molecular Formula |
C19H22BN3O2 |
|---|---|
Molecular Weight |
335.2 g/mol |
IUPAC Name |
5-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H22BN3O2/c1-13-10-11-23-17(21-13)12-16(22-23)14-6-8-15(9-7-14)20-24-18(2,3)19(4,5)25-20/h6-12H,1-5H3 |
InChI Key |
NZYPLQOSNIJHDA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NN4C=CC(=NC4=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and pyrimidine derivatives.
Introduction of the boronic ester group: The boronic ester group can be introduced via a borylation reaction, often using reagents like bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester group, to form boronic acids.
Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine core, potentially modifying its electronic properties.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products
Oxidation: Boronic acids.
Reduction: Reduced pyrazolo[1,5-a]pyrimidine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design.
Materials Science: It is used in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a ligand in coordination chemistry .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous pyrazolo[1,5-a]pyrimidine derivatives:
Structural and Functional Analysis
- Boronate Ester vs. Trifluoromethyl Groups : The dioxaborolane group in the target compound enables cross-coupling reactions, whereas trifluoromethyl groups (e.g., in ) improve metabolic stability and electron-deficient character, favoring interactions with hydrophobic enzyme pockets.
- Amino and Piperazinyl Substitutions: The 7-amino group in increases solubility, while the piperazinyl group in enhances blood-brain barrier permeability, critical for CNS-targeted drugs.
- Heteroaromatic Substituents : Furanyl () and triazolyl () groups introduce hydrogen-bonding sites, influencing binding affinity in biological targets.
Biological Activity
5-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidine is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, highlighting key research findings and case studies.
- Molecular Formula : C16H23B O4
- Molecular Weight : 290.2 g/mol
- IUPAC Name : Methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate .
The compound has been studied primarily for its inhibitory effects on dual-specificity tyrosine-regulated kinase 1A (DYRK1A), which is implicated in various neurodegenerative diseases and cancer. DYRK1A plays a critical role in neuronal development and cell cycle regulation. Inhibition of DYRK1A has shown promise in treating conditions such as Alzheimer's disease and diabetes .
Biological Activity
Recent studies have demonstrated that compounds related to pyrazolo[1,5-a]pyrimidine exhibit significant biological activities:
- Selectivity and Efficacy : Compounds derived from this class have shown high selectivity for DYRK1A with IC50 values ranging from 76 to 186 nM. These compounds maintain favorable physicochemical properties conducive to drug development .
- Cellular Activity : The compound exhibits good permeability and cellular activity without P-glycoprotein liability, indicating its potential for effective in vivo applications .
Case Studies
- Neurodegenerative Diseases : A study highlighted the role of DYRK1A inhibitors in mitigating the effects of Alzheimer's disease by promoting neuronal health and function. The pyrazolo[1,5-a]pyrimidine derivatives showed potential in enhancing cognitive function in animal models .
- Oncology Applications : Research indicated that selective inhibition of DYRK1A could lead to reduced proliferation of cancer cells in vitro. The compound's ability to modulate cell cycle progression presents a promising avenue for cancer therapeutics .
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
